molecular formula C15H10O4 B12101078 4-Formylphenyl 4'-formylbenzoate

4-Formylphenyl 4'-formylbenzoate

Cat. No.: B12101078
M. Wt: 254.24 g/mol
InChI Key: CCAQSCMQFPYHTM-UHFFFAOYSA-N
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Description

4-Formylphenyl 4’-formylbenzoate is an organic compound with the molecular formula C15H10O3. It is a derivative of benzoic acid and contains two formyl groups attached to a phenyl ring and a benzoate group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formylphenyl 4’-formylbenzoate typically involves the esterification of 4-formylbenzoic acid with 4-formylphenol. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions usually include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of 4-Formylphenyl 4’-formylbenzoate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the starting materials. The product is then purified through crystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-Formylphenyl 4’-formylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Formylphenyl 4’-formylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Formylphenyl 4’-formylbenzoate depends on its specific application. In chemical reactions, the formyl groups act as reactive sites for nucleophilic attack, leading to the formation of various products. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding or hydrophobic interactions, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Formylphenyl 4’-formylbenzoate is unique due to the presence of two formyl groups attached to different aromatic rings, which imparts distinct reactivity and properties compared to similar compounds. This dual functionality allows for diverse chemical transformations and applications in various fields .

Properties

Molecular Formula

C15H10O4

Molecular Weight

254.24 g/mol

IUPAC Name

(4-formylphenyl) 4-formylbenzoate

InChI

InChI=1S/C15H10O4/c16-9-11-1-5-13(6-2-11)15(18)19-14-7-3-12(10-17)4-8-14/h1-10H

InChI Key

CCAQSCMQFPYHTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)C(=O)OC2=CC=C(C=C2)C=O

Origin of Product

United States

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